4-ethoxy-N-ethyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide
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Overview
Description
4-ethoxy-N-ethyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide, also known as EMD 121974, is a chemical compound that has been extensively studied for its potential use as a therapeutic agent. This sulfonamide derivative belongs to the class of N-alkyl-N-aryl-sulfonamides and has been found to exhibit promising biological activities.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-ethyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide 121974 involves the inhibition of carbonic anhydrases, metalloproteinases, and proteases. Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. Metalloproteinases are enzymes that play a crucial role in the degradation of extracellular matrix proteins. Proteases are enzymes that catalyze the hydrolysis of peptide bonds in proteins. By inhibiting these enzymes, 4-ethoxy-N-ethyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide 121974 can potentially modulate various biological processes, including cell proliferation, migration, and invasion.
Biochemical and Physiological Effects:
4-ethoxy-N-ethyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide 121974 has been found to exhibit potent inhibitory activity against various carbonic anhydrases, metalloproteinases, and proteases. Inhibition of these enzymes can potentially modulate various biological processes, including cell proliferation, migration, and invasion. Additionally, 4-ethoxy-N-ethyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide 121974 has been found to exhibit anti-inflammatory and anti-tumor activities in various preclinical studies.
Advantages and Limitations for Lab Experiments
4-ethoxy-N-ethyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide 121974 is a potent inhibitor of carbonic anhydrases, metalloproteinases, and proteases, making it a valuable tool for studying the role of these enzymes in various biological processes. However, it is important to note that 4-ethoxy-N-ethyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide 121974 has limitations for lab experiments. For example, it has a relatively short half-life and may require frequent dosing in in vivo studies. Additionally, it may exhibit off-target effects at higher concentrations, which can complicate data interpretation.
Future Directions
There are several future directions for the study of 4-ethoxy-N-ethyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide 121974. One potential avenue of research is to investigate its potential use as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, further studies are needed to elucidate the precise mechanism of action of 4-ethoxy-N-ethyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide 121974 and its potential off-target effects. Finally, the development of more potent and selective inhibitors of carbonic anhydrases, metalloproteinases, and proteases may provide valuable tools for studying the role of these enzymes in various biological processes.
Synthesis Methods
The synthesis of 4-ethoxy-N-ethyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide 121974 involves the reaction of 4-chloro-N-ethyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide with ethanol in the presence of a base. The reaction proceeds via an SN2 displacement of the chloride ion by the ethoxide ion, resulting in the formation of 4-ethoxy-N-ethyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide 121974. The yield of this reaction is typically around 70%.
Scientific Research Applications
4-ethoxy-N-ethyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide 121974 has been extensively studied for its potential use as a therapeutic agent in various diseases. It has been found to exhibit potent inhibitory activity against several enzymes, including carbonic anhydrases, metalloproteinases, and proteases. These enzymes play a crucial role in the pathogenesis of various diseases, including cancer, inflammation, and neurodegenerative disorders.
properties
IUPAC Name |
4-ethoxy-N-ethyl-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5S/c1-3-18(13-16(19)17-9-11-22-12-10-17)24(20,21)15-7-5-14(6-8-15)23-4-2/h5-8H,3-4,9-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWMFVDEJNXRHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)N1CCOCC1)S(=O)(=O)C2=CC=C(C=C2)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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